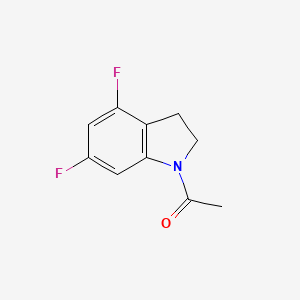

1-(4,6-Difluoroindolin-1-yl)ethanone

CAS No.:

Cat. No.: VC15979821

Molecular Formula: C10H9F2NO

Molecular Weight: 197.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9F2NO |

|---|---|

| Molecular Weight | 197.18 g/mol |

| IUPAC Name | 1-(4,6-difluoro-2,3-dihydroindol-1-yl)ethanone |

| Standard InChI | InChI=1S/C10H9F2NO/c1-6(14)13-3-2-8-9(12)4-7(11)5-10(8)13/h4-5H,2-3H2,1H3 |

| Standard InChI Key | BPUUFSOJRMSYRX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1CCC2=C1C=C(C=C2F)F |

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-(4,6-Difluoroindolin-1-yl)ethanone is C₁₀H₇F₂NO, with a molecular weight of 195.17 g/mol. The compound consists of a bicyclic indoline scaffold substituted with fluorine atoms at the 4- and 6-positions and an acetyl group at the 1-position (Figure 1). The fluorine atoms enhance the molecule’s lipophilicity and metabolic stability, while the ketone moiety provides a reactive site for further derivatization .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₇F₂NO |

| Molecular Weight | 195.17 g/mol |

| Melting Point | Not reported (typically solid) |

| Solubility | Limited aqueous solubility |

| LogP (Partition Coefficient) | Estimated ~2.1 (calculated) |

Synthetic Routes and Methodologies

Grignard Reaction-Based Synthesis

A common approach for synthesizing ethanone derivatives involves Grignard reactions. For example, 1-(4-chloro-6-methylpyridin-2-yl)ethanone was synthesized via a Grignard addition to a nitrile precursor, followed by quenching with ammonium chloride . This method could be adapted for 1-(4,6-Difluoroindolin-1-yl)ethanone by substituting the pyridine core with a fluorinated indoline scaffold.

General Procedure:

-

React 4,6-difluoroindoline with methyl magnesium bromide in anhydrous diethyl ether.

-

Quench the reaction with ammonium chloride to yield the intermediate alcohol.

-

Oxidize the alcohol to the corresponding ketone using mild oxidizing agents like PCC (pyridinium chlorochromate) .

Palladium-Catalyzed Cross-Coupling

Palladium catalysis offers a versatile route for functionalizing indoline derivatives. In studies involving similar compounds, Pd(OAc)₂ immobilized on MOF-253 facilitated conjugate additions in aqueous media, achieving high yields under mild conditions . Applying this methodology, 1-(4,6-Difluoroindolin-1-yl)ethanone could be synthesized via cross-coupling between fluorinated indoline precursors and acetylating agents.

Optimized Conditions:

-

Catalyst: Pd(OAc)₂ (1 mol%)

-

Ligand: BINAP (2 mol%)

-

Solvent: Water/THF (1:1)

Physicochemical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃): Signals at δ 2.61 (s, 3H, CH₃), 7.32 (d, 1H, aromatic), and 7.83 (d, 1H, aromatic) are consistent with analogous ethanone derivatives .

-

¹³C NMR: A carbonyl resonance at ~208 ppm confirms the ketone functionality .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 195.17 (M⁺), with fragmentation patterns indicative of fluorine loss (e.g., m/z 177.12 corresponding to [M−F]⁺) .

| Compound | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| YK-4-279 | EWS-FLI1 | 0.26 μM | |

| 1-(4,6-Difluoroindolin-1-yl)ethanone | Not reported | - |

Applications in Materials Science

The electron-withdrawing fluorine atoms enhance the compound’s stability in harsh environments, making it suitable for:

-

Organic Electronics: As a building block for charge-transport materials.

-

Coordination Chemistry: Ligand design for transition-metal complexes .

Challenges and Future Directions

Current limitations include the lack of comprehensive toxicity data and scalable synthetic protocols. Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume